Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate
Overview
Description
“Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate” is a chemical compound with the CAS Number: 1339891-76-7 . It has a molecular weight of 211.61 . The compound is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a brown solid . It should be stored at 0-8°C .Scientific Research Applications
Synthesis of Pyrazolo and Pyrimidine Derivatives : A study by Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate. They achieved regioselective synthesis, demonstrating the versatility of these compounds in creating diverse chemical structures (Drev et al., 2014).
Novel Pyridothienopyrimidines and Benzimidazoles : Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles. This research highlights the compound's role in forming complex heterocyclic systems, which could have potential applications in various fields of chemistry (Bakhite et al., 2005).
Development of Imidazo[1,5-c]pyrimidine Derivatives : A study by Wade (1986) focused on the synthesis of imidazo[1,5-c]pyrimidine derivatives with various substituents. This research illustrates the compound's utility in creating derivatives with potential applications in medicinal chemistry and material science (Wade, 1986).
Antimicrobial Activity of Imidazo[1,2-a]pyrimidines : Research by Revanker et al. (1975) demonstrated that derivatives of imidazo[1,2-a]pyrimidines, prepared from similar compounds, exhibit significant antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Revanker et al., 1975).
Cyclooxygenase-Independent Antiinflammatory Activity : Abignente et al. (1994) synthesized a group of imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides. These compounds showed significant antiinflammatory and analgesic activities in vivo, indicating their potential as novel therapeutic agents (Abignente et al., 1994).
Safety and Hazards
Future Directions
While there isn’t specific information on the future directions of “Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate”, related compounds such as imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating potential future directions in drug discovery research.
properties
IUPAC Name |
methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPLICYVCXNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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